Cas no 2171793-49-8 (3-(3-Aminopiperidin-3-yl)oxan-3-ol)

3-(3-Aminopiperidin-3-yl)oxan-3-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1643044
- 3-(3-aminopiperidin-3-yl)oxan-3-ol
- 2171793-49-8
- 3-(3-Aminopiperidin-3-yl)oxan-3-ol
-
- インチ: 1S/C10H20N2O2/c11-9(3-1-5-12-7-9)10(13)4-2-6-14-8-10/h12-13H,1-8,11H2
- InChIKey: MJAJTGUODVMUIW-UHFFFAOYSA-N
- ほほえんだ: OC1(COCCC1)C1(CNCCC1)N
計算された属性
- せいみつぶんしりょう: 200.152477885g/mol
- どういたいしつりょう: 200.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 67.5Ų
3-(3-Aminopiperidin-3-yl)oxan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1643044-0.25g |
3-(3-aminopiperidin-3-yl)oxan-3-ol |
2171793-49-8 | 0.25g |
$1447.0 | 2023-07-10 | ||
Enamine | EN300-1643044-5.0g |
3-(3-aminopiperidin-3-yl)oxan-3-ol |
2171793-49-8 | 5.0g |
$4557.0 | 2023-07-10 | ||
Enamine | EN300-1643044-1000mg |
3-(3-aminopiperidin-3-yl)oxan-3-ol |
2171793-49-8 | 1000mg |
$1572.0 | 2023-09-22 | ||
Enamine | EN300-1643044-10000mg |
3-(3-aminopiperidin-3-yl)oxan-3-ol |
2171793-49-8 | 10000mg |
$6758.0 | 2023-09-22 | ||
Enamine | EN300-1643044-0.05g |
3-(3-aminopiperidin-3-yl)oxan-3-ol |
2171793-49-8 | 0.05g |
$1320.0 | 2023-07-10 | ||
Enamine | EN300-1643044-0.5g |
3-(3-aminopiperidin-3-yl)oxan-3-ol |
2171793-49-8 | 0.5g |
$1509.0 | 2023-07-10 | ||
Enamine | EN300-1643044-500mg |
3-(3-aminopiperidin-3-yl)oxan-3-ol |
2171793-49-8 | 500mg |
$1509.0 | 2023-09-22 | ||
Enamine | EN300-1643044-2500mg |
3-(3-aminopiperidin-3-yl)oxan-3-ol |
2171793-49-8 | 2500mg |
$3080.0 | 2023-09-22 | ||
Enamine | EN300-1643044-5000mg |
3-(3-aminopiperidin-3-yl)oxan-3-ol |
2171793-49-8 | 5000mg |
$4557.0 | 2023-09-22 | ||
Enamine | EN300-1643044-10.0g |
3-(3-aminopiperidin-3-yl)oxan-3-ol |
2171793-49-8 | 10.0g |
$6758.0 | 2023-07-10 |
3-(3-Aminopiperidin-3-yl)oxan-3-ol 関連文献
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
3-(3-Aminopiperidin-3-yl)oxan-3-olに関する追加情報
Recent Advances in the Study of 3-(3-Aminopiperidin-3-yl)oxan-3-ol (CAS: 2171793-49-8) in Chemical Biology and Pharmaceutical Research
The compound 3-(3-Aminopiperidin-3-yl)oxan-3-ol (CAS: 2171793-49-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining an aminopiperidine and oxane moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development, particularly in targeting neurological and metabolic disorders.
One of the key areas of research has been the optimization of synthetic routes for 3-(3-Aminopiperidin-3-yl)oxan-3-ol. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves scalability and purity, addressing previous challenges in large-scale production. The method employs a stereoselective approach, ensuring the desired enantiomeric purity, which is critical for its biological activity. This advancement is expected to facilitate further preclinical and clinical studies.
Pharmacological evaluations have revealed that 3-(3-Aminopiperidin-3-yl)oxan-3-ol exhibits significant affinity for specific G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation. In vitro and in vivo studies have demonstrated its potential as a modulator of dopamine and serotonin receptors, suggesting applications in treating psychiatric disorders such as depression and schizophrenia. Additionally, its metabolic stability and low toxicity profile, as reported in a recent Toxicology and Applied Pharmacology study, highlight its suitability for further development.
Another promising avenue of research explores the compound's role in metabolic disorders. Preliminary data from a 2024 study in Nature Chemical Biology indicate that 3-(3-Aminopiperidin-3-yl)oxan-3-ol may influence insulin signaling pathways, offering a potential therapeutic strategy for type 2 diabetes. The study utilized advanced molecular docking techniques to elucidate the compound's interaction with key enzymes in glucose metabolism, providing a foundation for future drug design efforts.
In conclusion, 3-(3-Aminopiperidin-3-yl)oxan-3-ol (CAS: 2171793-49-8) represents a versatile and promising candidate in pharmaceutical research. Its dual potential in neurological and metabolic applications, coupled with recent advancements in synthesis and understanding of its mechanisms, positions it as a molecule of high interest for future drug development. Continued research is warranted to fully explore its therapeutic potential and translate these findings into clinical applications.
2171793-49-8 (3-(3-Aminopiperidin-3-yl)oxan-3-ol) 関連製品
- 2134235-86-0(2,2-Dimethyl-4-oxo-3,7,10,13,16,19,22,25-octaoxaoctacosan-28-oic acid)
- 1798539-17-9(8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline)
- 2639427-07-7(Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)
- 379236-86-9(1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine)
- 1804838-88-7(Methyl 4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)
- 89852-91-5(1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)
- 1247080-34-7(1-1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethylpiperazine)
- 293736-67-1(Berubicin hydrochloride)
- 1332529-79-9(C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride)
- 1156525-76-6(methyl 3-(methyl(pentan-3-yl)amino)propanoate)



